Racecadotril-d5

Übersicht

Beschreibung

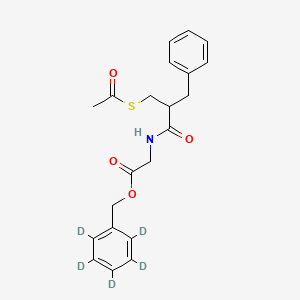

Racecadotril-d5, auch bekannt als Acetorphan-d5, ist ein deuteriummarkiertes Derivat von Racecadotril. Racecadotril ist ein Prodrug von Thiorphan, das als ein Neutraler Endopeptidase (NEP)-Inhibitor wirkt. Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von Racecadotril mittels Gaschromatographie (GC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet . Racecadotril ist bekannt für seine antidiarrheischen Eigenschaften, die die Sekretion von Wasser und Elektrolyten in den Darm reduzieren, ohne die Darmmotilität zu beeinflussen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in die Molekülstruktur von Racecadotril. Eine gängige Methode beinhaltet die Reaktion von Benzylacrylsäure mit Thioessigsäure, gefolgt von der Destillation, um nicht umgesetzte Thioessigsäure zu entfernen. Das resultierende Produkt wird dann mit Benzyl-Glycinat-para-Toluolsulfonatsalz in Gegenwart von Dichlormethan (CH2Cl2) kondensiert und in einem Alkohol-Lösungsmittel kristallisiert, um Racecadotril mit hoher Reinheit zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die präzise Kontrolle der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelzusammensetzung, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung deuterierter Reagenzien ist entscheidend für die Produktion von this compound, um die gewünschte Isotopenmarkierung zu erreichen .

Wissenschaftliche Forschungsanwendungen

Racecadotril-d5 wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie, weit verbreitet eingesetzt. Seine Hauptanwendung ist als interner Standard für die Quantifizierung von Racecadotril mittels GC oder LC-MS . Diese Verbindung wird auch in pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Racecadotril zu verstehen .

In der Medizin wird this compound verwendet, um die Wirksamkeit und Sicherheit von Racecadotril bei der Behandlung von akutem Durchfall bei Kindern und Erwachsenen zu untersuchen . Es wird auch bei der Entwicklung neuer Formulierungen und Arzneistoffabgabesysteme eingesetzt .

Wirkmechanismus

This compound wirkt wie Racecadotril als ein Prodrug von Thiorphan, einem Inhibitor von Enkephalinase, einem Zellmembran-Peptidase-Enzym. Durch die Hemmung der Enkephalinase erhöht this compound die Konzentration von Enkephalin, die Opioid-Rezeptoren aktivieren und die Sekretion von Wasser und Elektrolyten in das Darmlumen reduzieren . Dieser Mechanismus trägt dazu bei, die Symptome von akutem Durchfall zu lindern, ohne die Darmmotilität zu beeinflussen .

Wirkmechanismus

Target of Action

Racecadotril-d5, also known as Acetorphan-d5, is the deuterium labeled form of Racecadotril . Racecadotril is a neutral endopeptidase (NEP) inhibitor . NEP, also known as enkephalinase, is an enzyme that breaks down enkephalins, which are peptides involved in modulating pain and inflammation .

Mode of Action

Racecadotril exerts its effects via its active metabolite, Thiorphan . Thiorphan inhibits the activity of NEP, thereby increasing the exposure to NEP substrates, including enkephalins . This inhibition leads to an increase in the concentration of enkephalins, which can bind to opioid receptors and produce analgesic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the enkephalinergic system . By inhibiting NEP, this compound prevents the breakdown of enkephalins, leading to an increase in their levels . This results in enhanced activation of opioid receptors, which can reduce pain and inflammation .

Pharmacokinetics

This means that the effects of this compound are primarily localized to the peripheral tissues, reducing the risk of central nervous system side effects .

Result of Action

The primary result of this compound’s action is the reduction of symptoms associated with conditions like acute diarrhea . By inhibiting the secretion of water and electrolytes into the intestine, this compound can help to normalize bowel movements . In clinical trials, Racecadotril has been shown to be more effective than placebo in reducing the duration of illness and stool output in children with acute diarrhea .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as the patient’s age, overall health status, and the presence of other medications can also influence the drug’s action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

Racecadotril, the non-deuterated form of Racecadotril-d5, has been found to be more efficacious than other treatments for acute diarrhea in children, except for loperamide . This supports the use of racecadotril in the treatment of acute diarrhea in children, suggesting potential future directions for the use of this compound .

Biochemische Analyse

Biochemical Properties

Racecadotril-d5, like Racecadotril, acts as a potent inhibitor of neutral endopeptidase (NEP), an enzyme that breaks down enkephalins . The inhibition of NEP by this compound leads to an increase in the levels of endogenous enkephalins .

Cellular Effects

This compound, through its action as a NEP inhibitor, can influence various cellular processes. It has been shown to reduce the secretion of water and electrolytes into the intestine, without affecting intestinal motility . This antisecretory effect is particularly beneficial in the treatment of acute diarrhea .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of NEP, leading to increased levels of endogenous enkephalins . These enkephalins can then interact with opioid receptors, leading to a decrease in the secretion of water and electrolytes into the gut .

Temporal Effects in Laboratory Settings

Studies on Racecadotril have shown that it can significantly reduce the duration of symptoms in patients with acute diarrhea .

Metabolic Pathways

This compound, as a deuterium-labeled version of Racecadotril, is likely to be involved in similar metabolic pathways. Racecadotril is metabolized in the liver .

Transport and Distribution

Racecadotril is known to be distributed throughout the body and is metabolized in the liver .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Racecadotril-d5 involves the incorporation of deuterium atoms into the molecular structure of Racecadotril. One common method includes the reaction of benzylacrylic acid with thioacetic acid, followed by distillation to remove unreacted thioacetic acid. The resulting product is then condensed with benzyl glycinate para-toluene-sulphonate salt in the presence of dichloromethane (CH2Cl2), and crystallized in an alcohol solvent to obtain Racecadotril with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and solvent composition, to ensure high yield and purity. The use of deuterated reagents is crucial in the production of this compound to achieve the desired isotopic labeling .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Racecadotril-d5 durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Die hydrolytische Degradation ist eine bedeutende Reaktion, bei der die Verbindung sauren oder alkalischen Bedingungen ausgesetzt ist und zur Bildung von Abbauprodukten führt .

Häufige Reagenzien und Bedingungen

Hydrolyse: Führt man in methanolischer Lösung unter sauren oder alkalischen Bedingungen durch.

Oxidation: Umfasst typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Umfasst Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Thiorphan, den aktiven Metaboliten von Racecadotril, und andere Abbauprodukte, die mit chromatographischen Techniken analysiert werden können .

Vergleich Mit ähnlichen Verbindungen

Racecadotril-d5 wird mit anderen NEP-Inhibitoren wie Loperamid, Saccharomyces boulardii und Octreotid verglichen. Während Loperamid bei der Reduktion von Durchfall wirksam ist, verursacht es oft Rebound-Verstopfung und Bauchbeschwerden . Saccharomyces boulardii ist ein Probiotikum mit antidiarrheischen Eigenschaften, aber weniger wirksam als Racecadotril . Octreotid, das bei schweren Fällen eingesetzt wird, ist wirksamer, hat aber ein höheres Risiko für Nebenwirkungen .

Ähnliche Verbindungen

Loperamid: Ein Opioid-Rezeptor-Agonist, der zur Behandlung von Durchfall eingesetzt wird.

Saccharomyces boulardii: Ein Probiotikum, das für die gastrointestinale Gesundheit eingesetzt wird.

Octreotid: Ein Somatostatin-Analog, das bei schweren Durchfallfällen eingesetzt wird.

This compound zeichnet sich durch seinen einzigartigen Wirkmechanismus, seine bessere Verträglichkeit und seine geringeren Nebenwirkungen im Vergleich zu diesen Verbindungen aus .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/i3D,6D,7D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-LKOJFEAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)CNC(=O)C(CC2=CC=CC=C2)CSC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

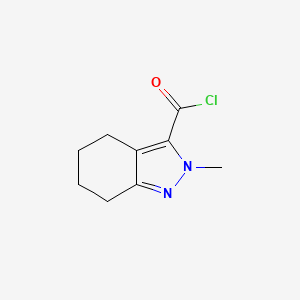

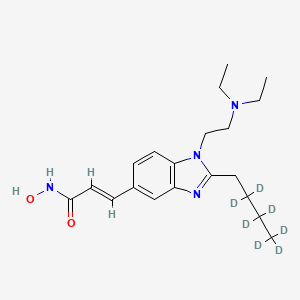

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/no-structure.png)

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)